

Application Note: ^1H and ^{13}C NMR Spectral Data of Pinofuranoxin A

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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595

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Introduction

Pinofuranoxin A is a novel trisubstituted furanone, isolated from the invasive pathogen *Diplodia sapinea*, a fungus responsible for severe diseases in conifers.^{[1][2][3]} As a bioactive secondary metabolite, **Pinofuranoxin A** has demonstrated notable biological activities, including the complete inhibition of growth of *Athelia rolfsii* and *Phytophthora cambivora*.^{[1][4]} The unique chemical structure of **Pinofuranoxin A**, featuring a γ -lactone core with a substituted oxirane ring, makes it a molecule of interest for further investigation in drug discovery and as a potential agrochemical fungicide.

The structural elucidation of **Pinofuranoxin A** was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This application note provides the detailed ^1H and ^{13}C NMR spectral data of **Pinofuranoxin A**, along with the protocols for data acquisition, to serve as a reference for researchers engaged in natural product chemistry, mycotoxin analysis, and the development of new therapeutic or agricultural agents.

Chemical Structure

Pinofuranoxin A is chemically formulated as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-yl)methylene)dihydrofuran-2(3H)-one.

1H and 13C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for **Pinofuranoxin A** are summarized in the tables below. This data is crucial for the identification and structural verification of the compound.

Table 1: ¹H NMR Spectral Data of Pinofuranoxin A (CD₃OD, 500 MHz)

Position	δH (ppm)	Multiplicity	J (Hz)
4	4.68	br s	
5	4.44	q	6.5
6	6.89	dd	2.1, 1.3
7	3.52	m	
8	3.09	dq	2.1, 5.4
9-CH ₃	1.37	d	5.4
10-CH ₃	1.42	d	6.5

Table 2: ¹³C NMR Spectral Data of Pinofuranoxin A (CD₃OD, 125 MHz)

Position	δC (ppm)	DEPT
2	169.0	C
3	127.9	C
4	72.5	CH
5	81.4	CH
6	148.0	CH
7	62.1	CH
8	57.0	CH
9-CH3	17.0	CH3
10-CH3	18.9	CH3

Experimental Protocols

The following protocols outline the general procedures for acquiring 1H and ^{13}C NMR spectra of furanone compounds like **Pinofuranoxin A**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 1-5 mg of purified **Pinofuranoxin A**.
- **Solvent Selection:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol- d_4 (CD_3OD), chloroform- d ($CDCl_3$)). The choice of solvent should be based on sample solubility and the absence of solvent signals that may overlap with analyte signals.
- **Transfer to NMR Tube:** Transfer the solution to a standard 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.

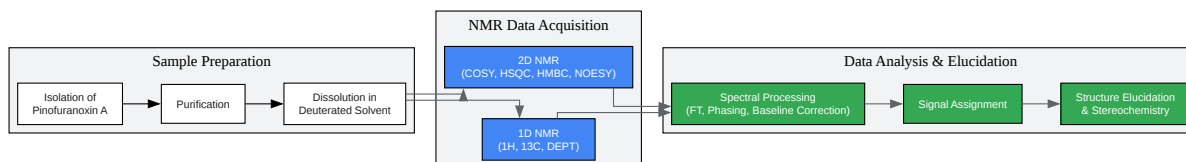
NMR Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal resolution and sensitivity.
- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - Acquisition Parameters:
 - Spectral Width: ~12-16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time: 2-4 seconds
 - Referencing: The ¹H spectrum is referenced to the residual solvent peak (e.g., CD3OD at 3.31 ppm).
- ¹³C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
 - Acquisition Parameters:
 - Spectral Width: ~200-240 ppm
 - Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: 1-2 seconds
 - Referencing: The ¹³C spectrum is referenced to the solvent peak (e.g., CD3OD at 49.0 ppm).
- 2D NMR Experiments (for structural elucidation):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations.

Data Analysis Workflow

The following diagram illustrates the general workflow from sample isolation to final structure elucidation using NMR spectroscopy.



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Caption: Workflow for NMR-based structural elucidation of **Pinofuranoxin A**.

Conclusion

The provided ¹H and ¹³C NMR data, along with the outlined protocols, offer a foundational resource for the identification and characterization of **Pinofuranoxin A**. This information is valuable for chemists and biologists working on the synthesis, biosynthesis, and biological evaluation of this and related natural products. The detailed spectral information will aid in

quality control, dereplication efforts, and further studies aimed at understanding the structure-activity relationships of this potent fungal metabolite.

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References

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